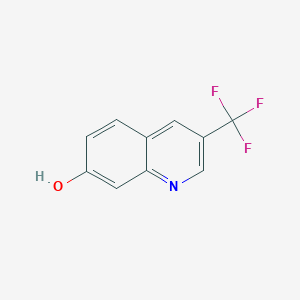

3-(Trifluoromethyl)quinolin-7-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Trifluoromethyl)quinolin-7-ol is a chemical compound used in scientific research. It has a molecular weight of 213.16 . The IUPAC name for this compound is 7-(trifluoromethyl)-3-quinolinol .

Synthesis Analysis

The synthesis of quinoline compounds, including 3-(Trifluoromethyl)quinolin-7-ol, has been reported in the literature . Various synthesis protocols have been used, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The InChI code for 3-(Trifluoromethyl)quinolin-7-ol is 1S/C10H6F3NO/c11-10(12,13)7-2-1-6-3-8(15)5-14-9(6)4-7/h1-5,15H . The linear formula for this compound is C10H6F3NO .Chemical Reactions Analysis

The trifluoromethyl group has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions . Some of the reagents containing the -CF3 group are trifluoromethyl trimethylsilane, trifluoromethane, and trifluoromethyl sulfone .Physical And Chemical Properties Analysis

3-(Trifluoromethyl)quinolin-7-ol is a solid at room temperature . It should be stored in a sealed container in a dry room .Aplicaciones Científicas De Investigación

- Antimicrobial Activity 7-MTQ exhibits antibacterial and antifungal properties. Researchers have explored its potential as an antimicrobial agent, making it relevant for drug development and combating infections.

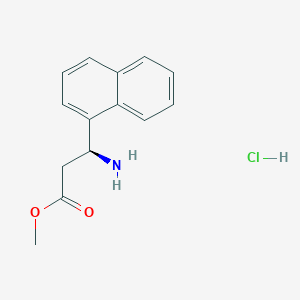

- Medicinal Chemistry The presence of a boronic acid group in (5-(Trifluoromethyl)quinolin-8-yl)boronic acid makes it valuable for medicinal chemistry research. Boronic acids participate in Suzuki-Miyaura couplings, a versatile method for forming carbon-carbon bonds in complex molecule synthesis.

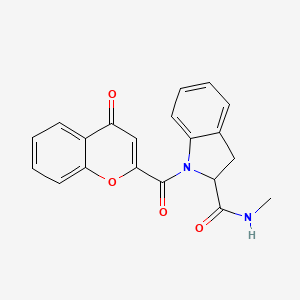

- Palladium-catalyzed asymmetric hydrogenation of 3-(trifluoromethyl)quinoxalinones yields chiral 3-(trifluoromethyl)-3,4-dihydroquinoxalinones with high enantioselectivity. This method provides access to valuable chiral building blocks .

Enantioselective Synthesis

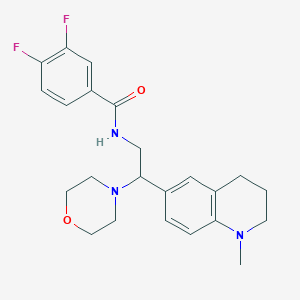

Hybrid Compounds for Antibacterial Evaluation

Mecanismo De Acción

Mode of Action

The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Understanding the downstream effects of this compound requires further investigation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .

Safety and Hazards

Direcciones Futuras

Trifluoromethyl group-containing compounds, including 3-(Trifluoromethyl)quinolin-7-ol, have numerous pharmacological activities . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the future directions for this compound could involve further exploration of its potential uses in drug discovery and development .

Propiedades

IUPAC Name |

3-(trifluoromethyl)quinolin-7-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-6-1-2-8(15)4-9(6)14-5-7/h1-5,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJXIJQJMUICLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Bromo-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2485873.png)

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2485880.png)

![2-Oxaspiro[4.5]decan-3-ylmethanesulfonyl chloride](/img/structure/B2485884.png)

![4,5,6-Trichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one](/img/structure/B2485885.png)

![ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2485892.png)